![molecular formula C8H6BrN3O B15229451 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic organic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and amide formation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: The pyrrolo[2,3-c]pyridine ring system can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Cyclization Reactions: Products include more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and novel heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of pyrrolo[2,3-c]pyridine derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Bromo-2-pyridinecarboxaldehyde
- Pyrrolo[1,2-a]pyrazines
Uniqueness
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further highlight its uniqueness.
Eigenschaften
Molekularformel |
C8H6BrN3O |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-7-2-4-1-5(8(10)13)12-6(4)3-11-7/h1-3,12H,(H2,10,13) |
InChI-Schlüssel |
WCLLUSQGXGUATJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=CN=C1Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



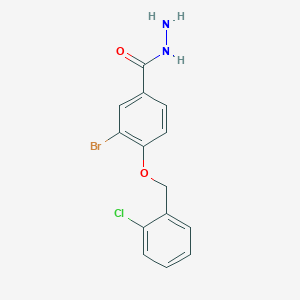
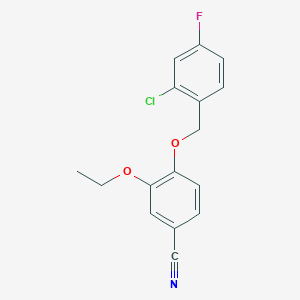

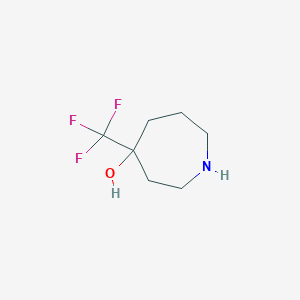


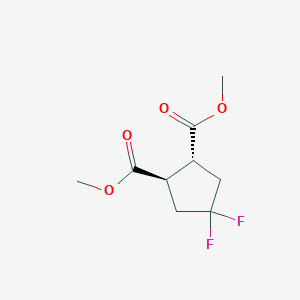
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)


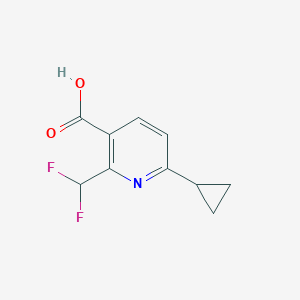
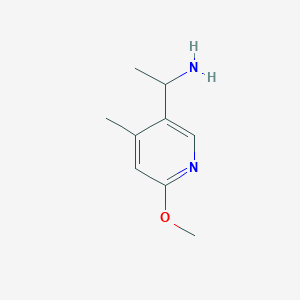
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
